molecular formula C12H18N2 B064008 4-(2-(Pyrrolidin-1-yl)ethyl)aniline CAS No. 168897-20-9

4-(2-(Pyrrolidin-1-yl)ethyl)aniline

Cat. No.: B064008
CAS No.: 168897-20-9
M. Wt: 190.28 g/mol
InChI Key: WAOKZNBDXFOXSA-UHFFFAOYSA-N
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Description

4-(2-(Pyrrolidin-1-yl)ethyl)aniline is an organic compound with the molecular formula C12H18N2 It is characterized by the presence of a pyrrolidine ring attached to an aniline moiety via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline typically involves the reaction of 4-bromoaniline with pyrrolidine in the presence of a suitable base. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the pyrrolidine group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Pyrrolidin-1-yl)ethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives of the aniline moiety.

Scientific Research Applications

4-(2-(Pyrrolidin-1-yl)ethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidin-1-ylmethyl)aniline
  • 4-(1H-Pyrazol-1-yl)aniline
  • 4-(pyrrolidin-1-ylcarbonyl)aniline

Uniqueness

4-(2-(Pyrrolidin-1-yl)ethyl)aniline is unique due to the ethyl linker between the pyrrolidine ring and the aniline moiety. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

4-(2-(Pyrrolidin-1-yl)ethyl)aniline, also known as 4-(2-pyrrolidin-1-ylethyl)aniline, is a compound characterized by a pyrrolidine ring linked to an ethyl chain and an aniline moiety. This unique structure grants it various biological activities, making it a subject of interest in pharmacological research.

The molecular formula of this compound is C₁₂H₁₉N₂, and its hydrochloride salt form enhances its solubility in water, facilitating laboratory applications. Its structure allows for interactions typical of both amines and aromatic compounds, which can be modified for specific applications in medicinal chemistry.

Pharmacological Potential

Research highlights the potential of this compound in various pharmacological contexts. Notably, it has been investigated for:

  • Anti-inflammatory properties : The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. Preliminary studies indicate that derivatives of this compound can suppress COX enzyme activity significantly, suggesting a potential role in treating inflammatory conditions .
  • Anticancer activity : Molecular docking studies suggest that this compound may bind effectively to cancer-related targets, indicating its potential as an anticancer agent. The compound exhibits a substantial binding affinity with various proteins involved in tumor progression .

The biological effects of this compound are believed to arise from its ability to modulate enzyme activity and interact with specific receptors. This modulation can lead to alterations in cellular signaling pathways associated with inflammation and cancer progression.

In Vitro Studies

In vitro assays have demonstrated that this compound derivatives exhibit significant anti-inflammatory activity by inhibiting the production of prostaglandin E2 (PGE2). For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib .

CompoundIC50 (μM)Target Enzyme
4a0.04 ± 0.01COX-2
4b0.05 ± 0.02COX-1
Celecoxib0.04 ± 0.01COX-2

In Vivo Studies

Animal models have been utilized to further explore the anti-inflammatory effects of the compound. For instance, studies involving carrageenan-induced paw edema have shown that treatment with this compound significantly reduces swelling compared to untreated controls .

Structural Analogues and Comparative Analysis

Several structurally similar compounds have been analyzed for their biological activities:

Compound NameStructure CharacteristicsUnique Features
1-Amino-2-pyrrolidin-1-ylethanolContains a hydroxyl groupPotentially offers different solubility profiles
N-MethylpyrrolidineMethyl substitution on pyrrolidineEnhanced lipophilicity
4-Amino-N-methylbenzamideAn aromatic amine without pyrrolidineDifferent pharmacological profile

These comparisons underscore the unique biological profile of this compound, particularly its effectiveness against inflammation and cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 4-(2-(pyrrolidin-1-yl)ethyl)aniline with high purity?

  • Methodological Answer : A two-step approach is commonly employed:

  • Step 1 : React 1-(2-chloroethyl)pyrrolidine hydrochloride with a nitro-substituted aniline derivative under alkaline conditions (e.g., potassium carbonate in acetone/water).
  • Step 2 : Reduce the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C). Purify the product via preparative HPLC with a mobile phase containing 0.05% formic acid to enhance separation efficiency .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • LCMS : Confirm molecular weight ([M + H]⁺ ≈ 234.07) and monitor purity.
  • 1H/13C NMR : Identify pyrrolidine protons (δ 1.5–2.7 ppm) and aromatic amine signals (δ 6.5–7.5 ppm). Compare with reference spectra of structurally analogous compounds .
  • Elemental Analysis : Validate empirical formula (C₁₂H₁₇N₂) .

Q. What solvent systems and storage conditions optimize the stability of this compound?

  • Methodological Answer : Store the compound in anhydrous, inert environments (argon atmosphere) at –20°C to prevent oxidation. Avoid prolonged exposure to light or acidic conditions, which may degrade the aniline group. Use deuterated DMSO or CDCl₃ for NMR studies to minimize solvent interactions .

Advanced Research Questions

Q. How should researchers address discrepancies in observed versus predicted NMR chemical shifts for pyrrolidine-containing aniline derivatives?

  • Methodological Answer :

  • Solvent Effects : Compare shifts in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding impacts.
  • Protonation States : Adjust pH during NMR analysis; pyrrolidine’s tertiary amine may protonate in acidic media, altering ring conformation and shift patterns.
  • DFT Calculations : Perform density functional theory (DFT) simulations to predict shifts under varying electronic environments, then cross-validate with experimental data .

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer :

  • Electron-Donating Effects : The ethyl-pyrrolidine group acts as an electron donor via conjugation, directing EAS to the para position of the aniline ring.
  • Steric Hindrance : Use steric maps (e.g., molecular modeling software) to visualize how the bulky pyrrolidine group blocks ortho substitution.
  • Kinetic Studies : Monitor reaction intermediates via time-resolved FTIR or HPLC to confirm activation energy barriers at specific positions .

Q. How can researchers optimize catalytic systems for reductive amination steps in this compound synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C, Raney nickel, or enzyme-based systems (e.g., transaminases) for efficiency and selectivity.
  • Reaction Monitoring : Use in-situ FTIR or GC-MS to track nitro group reduction kinetics.
  • DoE (Design of Experiments) : Vary H₂ pressure (1–5 bar) and temperature (25–60°C) to identify conditions maximizing yield (>80%) while minimizing byproducts (e.g., over-reduced intermediates) .

Q. Data Analysis and Contradiction Resolution

Q. How to resolve conflicting LCMS results when analyzing this compound derivatives?

  • Methodological Answer :

  • Adduct Identification : Use high-resolution LCMS (HRMS) to distinguish [M + H]⁺ from adducts (e.g., [M + Na]⁺ or [M + NH₄]⁺).
  • Collision-Induced Dissociation (CID) : Fragment ions (e.g., m/z 120.08 for pyrrolidine cleavage) confirm structural motifs.
  • Cross-Validation : Compare retention times and spectra with synthesized reference standards .

Q. What strategies validate computational docking results for this compound in receptor-binding studies?

  • Methodological Answer :

  • Free Energy Perturbation (FEP) : Calculate binding affinities using molecular dynamics simulations.
  • Mutagenesis Studies : Replace key receptor residues (e.g., Asp113 in serotonin receptors) to test docking predictions.
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to correlate computational and experimental ΔG values .

Q. Tables for Key Data

Property Value/Technique Reference
Molecular Weight 190.29 g/mol (C₁₂H₁₇N₂)
1H NMR (Pyrrolidine) δ 1.5–2.7 ppm (multiplet, 8H)
LCMS ([M + H]⁺) 234.07 (Exact Mass)
Optimal Reaction Yield 77% (Preparative HPLC purification)

Properties

IUPAC Name

4-(2-pyrrolidin-1-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14/h3-6H,1-2,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOKZNBDXFOXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424583
Record name 4-[2-(Pyrrolidin-1-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168897-20-9
Record name 4-[2-(Pyrrolidin-1-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1.22 g of 4-(2-oxo-2-pyrrolidin-1-ylethyl)aniline obtained in stage b) below in 100 mL of tetrahydrofuran are added, under argon, 1.1 g of lithium aluminium hydride. The reaction mixture is stirred for one hour at room temperature and then cooled to 0° C. and treated successively with 1.1 mL of water, 1.1 mL of 15% (by weight) sodium hydroxide solution and 3.4 mL of water. The solid formed is filtered off and washed with ethyl acetate, and the filtrate is concentrated under reduced pressure to give 1.15 g of 4-(2-pyrrolidin-1-ylethyl)aniline, the characteristics of which are as follows:
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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